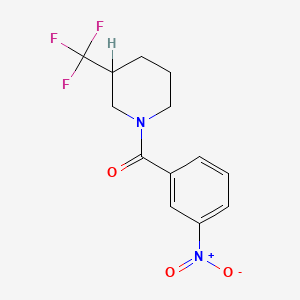
1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-nitrobenzoyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine can be synthesized through a multi-step process involving the following key steps:
Formation of 3-nitrobenzoyl chloride: This can be achieved by reacting 3-nitrobenzoic acid with thionyl chloride under reflux conditions.
Acylation of piperidine: The 3-nitrobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(3-nitrobenzoyl)piperidine.
Introduction of trifluoromethyl group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-(3-Aminobenzoyl)-3-(trifluoromethyl)piperidine.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: 3-nitrobenzoic acid and 3-(trifluoromethyl)piperidine.
Scientific Research Applications
1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Biology: It can be used as a probe to study biological processes involving nitrobenzoyl and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzoyl)-3-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzoyl group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine can be compared with similar compounds such as:
1-(3-Nitrobenzoyl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-Aminobenzoyl)-3-(trifluoromethyl)piperidine: The amino group can introduce different reactivity and potential biological activity compared to the nitro group.
3-(Trifluoromethyl)piperidine: Lacks the benzoyl group, which may affect its overall stability and reactivity.
The uniqueness of this compound lies in the combination of the nitrobenzoyl and trifluoromethyl groups, which impart distinct chemical and physical properties to the compound.
Properties
IUPAC Name |
(3-nitrophenyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)10-4-2-6-17(8-10)12(19)9-3-1-5-11(7-9)18(20)21/h1,3,5,7,10H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVKXRSRDUYZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














